molecular formula C9H5Br2F3O B8240468 2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone

2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone

Cat. No.: B8240468
M. Wt: 345.94 g/mol
InChI Key: MXGFLNHBROTDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F3O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGFLNHBROTDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone typically involves the bromination of 1-(3-(trifluoromethyl)phenyl)ethanone. The process includes the following steps :

    Starting Material: 1-(3-(trifluoromethyl)phenyl)ethanone.

    Reagents: Sodium bromate, sodium bromide, and carbon tetrachloride.

    Reaction Conditions: The reaction mixture is heated to reflux while slowly adding diluted sulfuric acid. The reaction is monitored using gas chromatography.

    Purification: The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone is widely used in scientific research due to its unique chemical properties :

    Chemistry: As an intermediate in the synthesis of various organic compounds.

    Biology: Used in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antifungal and antibacterial properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, leading to effective inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications .

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